molecular formula C10H14O2 B1260673 pi-Oxocamphor

pi-Oxocamphor

Cat. No.: B1260673
M. Wt: 166.22 g/mol
InChI Key: BZFVGPPELIFTQP-OKKRDJTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pi-Oxocamphor (CAS: 20231-45-2) is a bicyclic monoterpene derivative structurally related to camphor, characterized by a ketone functional group within its bicyclic framework. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. This compound is a critical intermediate in pharmaceutical synthesis, particularly in producing chiral molecules for drug development, and is commercially available at 99% purity .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4S)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9-,10?/m0/s1

InChI Key

BZFVGPPELIFTQP-OKKRDJTBSA-N

SMILES

CC12CCC(C1(C)C=O)CC2=O

Isomeric SMILES

C[C@@]12CC[C@H](C1(C)C=O)CC2=O

Canonical SMILES

CC12CCC(C1(C)C=O)CC2=O

Synonyms

pi-oxocamphor
pi-oxocamphor, trans-(+)-isomer
trans-pi-oxocampho

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-pi-Oxocamphor can be synthesized from camphor through a series of chemical reactions, including bromination, reduction, esterification, hydrolysis, and oxidation . The synthetic route typically involves the following steps:

    Bromination: Camphor is brominated to form bromo-camphor.

    Reduction: Bromo-camphor is reduced to form hydroxy-camphor.

    Esterification: Hydroxy-camphor is esterified to form camphor ester.

    Hydrolysis: Camphor ester is hydrolyzed to form camphor acid.

    Oxidation: Camphor acid is oxidized to form pi-Oxocamphor.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) for quality control .

Chemical Reactions Analysis

Types of Reactions: Trans-pi-Oxocamphor undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different oxo-derivatives.

    Reduction: It can be reduced to form hydroxy derivatives.

    Substitution: It can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products:

    Oxidation: Oxo-derivatives of pi-Oxocamphor.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Substituted derivatives of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize pi-Oxocamphor’s properties and applications, it is compared below with two structurally analogous compounds: camphor and fenchone .

Table 1: Structural and Physical Properties

Property This compound Camphor Fenchone
Molecular Formula C₁₀H₁₄O C₁₀H₁₆O C₁₀H₁₆O
Molecular Weight 150.22 g/mol 152.23 g/mol 152.23 g/mol
Functional Group Ketone Ketone Ketone
Melting Point Not reported 175–177°C 5–6°C
Boiling Point Not reported 209°C 193°C
Solubility Organic solvents Ethanol, ether Ethanol, chloroform
Primary Applications Pharmaceutical synthesis Topical analgesics, plastics Fragrances, flavoring agents

Key Differences

Molecular Weight and Stability: this compound’s lower molecular weight (150.22 vs. Camphor and fenchone exhibit higher thermal stability (e.g., camphor’s melting point of 175°C), whereas this compound’s melting/boiling points are unspecified but likely lower due to structural variations .

Functional Isomerism :

  • While all three compounds are ketones, this compound’s ketone group position within the bicyclic framework may alter its electronic properties, affecting interactions in biological systems or catalytic processes.

Applications :

  • This compound is specialized in pharmaceutical intermediates, contrasting with camphor’s broad use in topical analgesics and fenchone’s role in fragrances .

Pharmacological and Spectroscopic Comparisons

Table 2: Pharmacological Activity

Compound Biological Activity Mechanism Insights
This compound Antimicrobial (inferred from synthesis) Likely disrupts microbial membranes via lipophilic interactions
Camphor Analgesic, antitussive TRPV1/TRPA1 channel modulation
Fenchone Antioxidant, anti-inflammatory Free radical scavenging
  • Spectroscopic Data :
    • This compound : Expected NMR signals include a carbonyl (C=O) peak near 210 ppm in ¹³C NMR and downfield-shifted protons adjacent to the ketone .
    • Camphor : Distinctive ¹H NMR singlet for the three equivalent methyl groups at δ 0.8–1.2 ppm.
    • Fenchone : ¹³C NMR carbonyl signal at δ 220 ppm, with a unique bicyclic splitting pattern .

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound’s high purity (99%) makes it preferable for asymmetric catalysis, where minor impurities could derail enantioselective reactions. Camphor, in contrast, is often used as a chiral auxiliary in bulk reactions .
  • Toxicity Profile : While camphor has well-documented neurotoxic effects at high doses, this compound’s safety data remain understudied. Preliminary studies suggest lower acute toxicity due to reduced volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pi-Oxocamphor
Reactant of Route 2
pi-Oxocamphor

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